N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAYRAWEBYNSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.
Substitution with Ethylphenyl Group:
Attachment of Tetrahydrofuran-2-yl Methoxy Group: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-2-yl methanol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide core or the substituent groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, which may result in different biological activities.
N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Substitution of the ethyl group with a methyl group can alter the compound’s properties.
N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamide: Replacement of tetrahydrofuran with tetrahydropyran can impact the compound’s reactivity and interactions.
Uniqueness
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound with potential biological activities that have garnered attention in scientific research. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. Its structure features a nicotinamide core, an ethylphenyl substituent, and a tetrahydrofuran-derived methoxy group, which contribute to its unique chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can interact with cellular receptors, modulating signal transduction pathways that regulate immune responses and inflammation.
- Gene Expression Alteration : The compound has the potential to affect gene expression related to critical cellular functions, including immune response and tumorigenesis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various models of inflammation.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide | Methyl group instead of ethyl | Altered potency against cancer cells |
| N-(2-ethylphenyl)-6-methoxynicotinamide | Lacks tetrahydrofuran group | Reduced antimicrobial activity |
| N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamide | Tetrahydropyran instead of tetrahydrofuran | Different reactivity profile |
The variations in biological activities among these compounds highlight the significance of specific structural features in modulating their pharmacological effects.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Anti-inflammatory Mechanism Exploration : In an animal model of induced inflammation, treatment with the compound resulted in a marked reduction in paw edema and levels of inflammatory markers compared to control groups. This study supports its potential therapeutic application in inflammatory diseases .
- Anticancer Activity Assessment : A series of assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways, providing insights into its mechanism as an anticancer agent.
Q & A
Q. Basic
- In vitro assays :
- Solubility profiling : Use polar solvents (DMSO/PBS mixtures) to assess bioavailability .
Advanced : High-throughput screening (HTS) with dose-response curves identifies hit candidates. Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .
How can reaction conditions be optimized to improve synthesis yield and purity?
Q. Advanced
- Design of Experiments (DOE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, higher DMF ratios may improve coupling efficiency but require post-reaction dilution to mitigate side reactions .
- Inline analytics : Use HPLC-MS to monitor reaction progress and adjust parameters in real time .
- Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated intermediates), guiding solvent or reagent substitutions .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardized protocols : Replicate assays under controlled conditions (e.g., consistent cell passage numbers, serum-free media) to minimize variability .
- Orthogonal validation : Pair in vitro results with ex vivo models (e.g., tissue explants) or in vivo pharmacokinetic studies .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .
What computational strategies are effective for predicting target interactions and mechanism of action?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., CB1/CB2 in ). Compare results to known ligands (e.g., Table 2 in ).
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residues for binding .
- QSAR modeling : Correlate structural features (e.g., tetrahydrofuran ring hydrophilicity) with activity data to guide analog design .
What methodologies are recommended for assessing metabolic stability and toxicity?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .
- Genotoxicity screening : Ames test (Salmonella/microsome assay) evaluates mutagenic potential, as seen in structurally related chlorinated compounds .
- Cardiotoxicity profiling : Use hERG channel inhibition assays to predict arrhythmia risk .
How can researchers address low solubility or stability in formulation studies?
Q. Advanced
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility without precipitating the compound .
- Solid dispersion : Spray-drying with polymers (e.g., PVP) improves bioavailability .
- Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) identify degradation pathways, guiding storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
